Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate
CAS No.: 63164-98-7
Cat. No.: VC8168935
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63164-98-7 |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | ethyl 4-(3-hydroxyprop-1-ynyl)benzoate |
| Standard InChI | InChI=1S/C12H12O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2,9H2,1H3 |
| Standard InChI Key | BTLHMFDWUWKWSC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C#CCO |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C#CCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate features a para-substituted benzoate ester with a 3-hydroxyprop-1-ynyl side chain. The IUPAC name, ethyl 4-(3-hydroxyprop-1-ynyl)benzoate, reflects this arrangement. Key structural identifiers include:
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SMILES: CCOC(=O)C1=CC=C(C=C1)C#CCO
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InChIKey: BTLHMFDWUWKWSC-UHFFFAOYSA-N.
The propynyl group introduces rigidity and electronic asymmetry, while the hydroxyl group enables hydrogen bonding and further derivatization. Comparative analysis with analogues, such as (E)-ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate (CAS 89113-43-9), reveals distinct reactivity profiles due to the alkyne vs. alkene bond .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar organic solvents |
Synthesis and Optimization
Classical Synthetic Routes
The synthesis of Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate typically involves Sonogashira coupling or hydroxypropynylation of ethyl 4-iodobenzoate. A documented protocol employs:
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Reactants: Ethyl 4-iodobenzoate, propargyl alcohol.
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Catalysts: PdCl₂(PPh₃)₂ and CuI.
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Solvent: Tetrahydrofuran (THF).
This method yields the target compound in 98% yield after purification via silica gel chromatography (hexane/ethyl acetate = 17:3) . Alternative routes leverage MnO₂-mediated oxidations of propargyl alcohols to access alkynones, though these are less direct .
Table 2: Representative Synthesis of Ethyl 4-(3-Hydroxyprop-1-ynyl)benzoate
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting Material | Ethyl 4-iodobenzoate | |
| Catalyst System | PdCl₂(PPh₃)₂, CuI | |
| Solvent | THF | |
| Reaction Time | 12–24 hours | |
| Yield | 92–98% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (270 MHz, CDCl₃) data for related compounds, such as Ethyl 4-(3-hydroxy-3-phenylprop-1-yn-1-yl)benzoate, reveals:
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δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
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δ 4.41 (q, J = 7.2 Hz, 2H, OCH₂).
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δ 7.51–7.57 (m, 2H, aromatic H).
The absence of alkyne proton signals suggests stabilization via conjugation. 13C NMR confirms the carbonyl (δ 165.6 ppm) and alkyne carbons (δ 85.6–92.6 ppm) .
Infrared (IR) Spectroscopy
IR spectra exhibit characteristic absorptions at:
Reactivity and Applications
Copper-Catalyzed Hydroamination
The compound’s alkyne moiety participates in copper-catalyzed hydroamination with 2-aminophenols to form benzoxazoles, a reaction critical to pharmaceutical intermediates . For example:
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Substrate: Ethyl 4-(3-hydroxyprop-1-ynyl)benzoate.
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Catalyst: CuI/1,10-phenanthroline.
Pharmaceutical Relevance
While direct applications are underexplored, structural analogues serve as pemetrexed disodium impurities, underscoring regulatory significance . The hydroxyl group also positions it as a precursor for prodrugs or polymerizable monomers.
Future Directions
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Pharmacological Studies: Screen for antimicrobial or anticancer activity.
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Materials Science: Explore use in conductive polymers via alkyne polymerization.
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Catalysis: Optimize asymmetric reactions leveraging the chiral hydroxy group.
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